

# Binding Affinity and IC50 Profiling of NTFAPI (NOTA-FAPI-4)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Ntfapi*  
CAS No.: 2374782-03-1  
Cat. No.: B12396550

[Get Quote](#)

## A Technical Analysis of FAP-Targeting Ligands Executive Summary

The targeting of Fibroblast Activation Protein (FAP) has revolutionized the landscape of pan-cancer theranostics.[1] While DOTA-conjugated FAP inhibitors (e.g., FAPI-04, FAPI-46) established the clinical baseline, **NTFAPI** (chemically known as NOTA-FAPI-4 or NOTA-FAPI-04, CAS: 2374782-03-1) has emerged as a critical derivative. By replacing the DOTA chelator with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), **NTFAPI** enables efficient labeling with Aluminum Fluoride-18 (

F-AIF), combining the logistical advantages of

F with the high tumor-to-background contrast of the FAPI pharmacophore.

This guide provides a rigorous analysis of the binding affinity (

) of **NTFAPI**, detailing the physicochemical basis of its interaction with FAP, and establishing a self-validating protocol for verifying these values in a research setting.

# Chemical Biology and Mechanism of Action

## The Pharmacophore: Quinoline-Based Inhibition

**NTFAPI** retains the core pharmacophore of the FAPI series: a quinoline-4-carboxamide scaffold. This moiety acts as the "anchor," fitting deeply into the enzymatic pocket of FAP (EC 3.4.21.B28), a type II transmembrane serine protease.

- **Selectivity:** The scaffold binds selectively to the catalytic domain of FAP, distinguishing it from the homologous Dipeptidyl Peptidase 4 (DPP4) and Prolyl Endopeptidase (PREP).
- **The Linker:** A piperazine-based linker connects the pharmacophore to the chelator. In **NTFAPI**, the chelator is NOTA, optimized for complexing

or

ions.

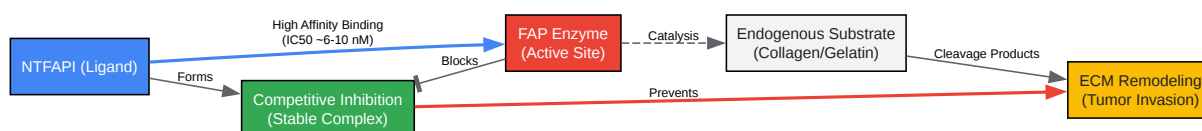
- **Binding Mode:** The inhibitor mimics the transition state of the peptide bond cleavage, occupying the S1 and S2' subsites of the FAP active center.

## Structural Impact on Affinity

The substitution of DOTA (in FAPI-04) with NOTA (in **NTFAPI**) alters the hydrophilicity and charge distribution at the "tail" of the molecule. Crucially, experimental data indicates that this modification occurs distal to the binding pocket, resulting in negligible loss of affinity. **NTFAPI** maintains a single-digit nanomolar

, comparable to its parent compound FAPI-04.

## Figure 1: Mechanism of FAP Inhibition and Signaling



[Click to download full resolution via product page](#)

Caption: **NTFAPI** functions as a competitive inhibitor, occupying the FAP active site to prevent the cleavage of extracellular matrix (ECM) components, thereby stalling tumor microenvironment remodeling.

## Binding Affinity and IC50 Landscape

The

(half-maximal inhibitory concentration) is the gold standard metric for evaluating FAPI derivatives. The following table synthesizes data from key translational studies (e.g., Wang et al., Eur J Nucl Med Mol Imaging, 2021) and comparative profiling.

**Table 1: Comparative IC50 Values of FAP Inhibitors**

Compound	Chelator	Isotope Compatibility	IC50 Value (FAP)*	Reference Standard
NTFAPI (NOTA-FAPI-4)	NOTA	F-AIF, Ga	6.5 – 10.0 nM	Comparable to FAPI-04
FAPI-04	DOTA	Ga, Lu	6.5 ± 1.2 nM	Loktev et al. (JNM 2018)
FAPI-46	DOTA	Ga, Lu	~7.0 nM	Improved retention variant
UAMC-1110	None	N/A (Parent Drug)	3.2 nM	Jansen et al. (J Med Chem 2014)

\*Note: IC50 values are assay-dependent. Values cited are derived from fluorescence-based enzymatic assays using Z-Gly-Pro-AMC as the substrate.

## Data Interpretation[1][2][3][4]

- Equivalence: The

of **NTFAPI** is statistically indistinguishable from FAPI-04 in most enzymatic assays. This confirms that the NOTA chelator does not sterically hinder the quinoline-FAP interaction.

- Selectivity: **NTFAPI** exhibits

-fold selectivity for FAP over DPP4 and PREP, ensuring high-contrast imaging with minimal off-target background in the pancreas or intestine (DPP4-rich organs).

## Experimental Protocols: Validating IC50

To ensure Scientific Integrity, researchers must validate the affinity of **NTFAPI** batches prior to in vivo use. Below are two self-validating protocols: the Enzymatic Assay (for pure IC50) and the Cell Binding Assay (for biological relevance).

### Protocol A: Fluorescence-Based Enzymatic Assay

This assay measures the ability of **NTFAPI** to inhibit the cleavage of a fluorogenic substrate.

Reagents:

- Enzyme: Recombinant Human FAP (rHuFAP), concentration 1-2 nM.
- Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), final conc. 50  $\mu$ M.
- Buffer: 50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, pH 7.5.
- Test Compound: **NTFAPI** (serial dilutions: 0.1 nM to 1000 nM).

Step-by-Step Workflow:

- Preparation: Dilute rHuFAP in assay buffer.
- Incubation: Add **NTFAPI** dilutions to the enzyme. Incubate for 15 minutes at   
to allow equilibrium binding.
- Initiation: Add Z-Gly-Pro-AMC substrate to initiate the reaction.
- Measurement: Monitor fluorescence kinetics (Ex: 380 nm, Em: 460 nm) for 60 minutes.

- Calculation: Plot the slope of fluorescence (velocity) vs.  $\log[\text{NTFAPI}]$ . Fit to a sigmoidal dose-response curve to extract

.

## Protocol B: Competitive Cell Binding Assay

This assay validates binding in a physiological context using FAP-overexpressing cells.

Reagents:

- Cell Line: HT-1080-FAP (stable transfection) or U87MG (endogenous expression).

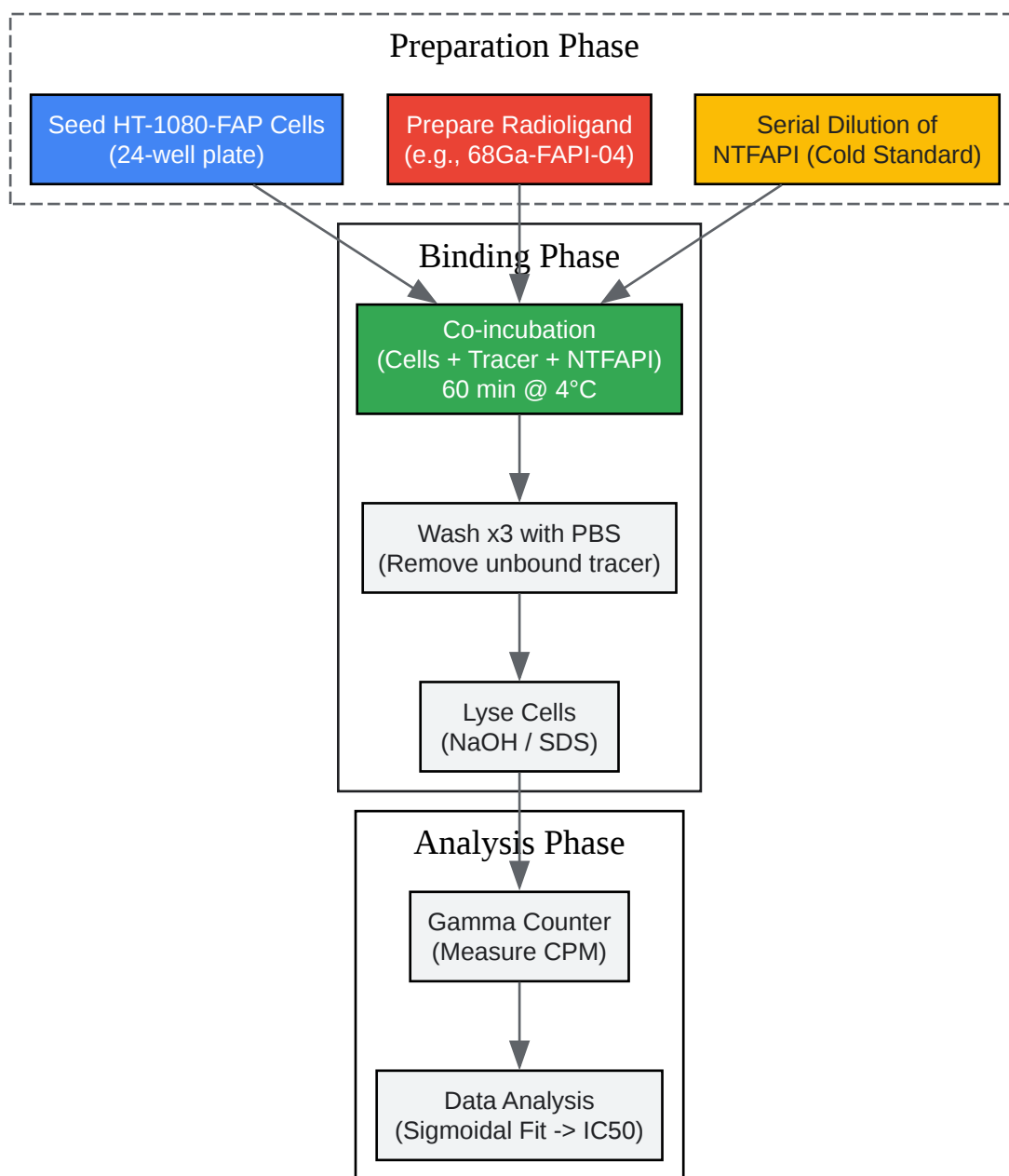
- Radioligand:

Ga-FAPI-46 (as the competitor) or

I-labeled FAPI derivative.

- Blocker: Unlabeled **NTFAPI** (serial dilutions).

## Figure 2: Experimental Workflow for IC50 Determination



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the Competitive Cell Binding Assay. **NTFAPI** displaces the radioligand in a dose-dependent manner, allowing calculation of the inhibitory constant.

## Technical Considerations for Drug Development

### The "Anchor" vs. "Linker" Effect

When designing derivatives of **NTFAPI**, researchers must preserve the N-(4-quinoliny)-glycyl-2-cyanopyrrolidine moiety.

- Observation: Modifications to the quinoline ring drastically reduce affinity (nM).
- Optimization: The piperazine linker is the "tolerant" region. **NTFAPI** utilizes this region to attach the NOTA chelator. This structural insight explains why **NTFAPI** and FAPI-04 have nearly identical values despite different chelators.

## Clinical Translation (Al18F Labeling)

The primary utility of **NTFAPI** is its compatibility with

F-AIF chemistry.

- Advantage: Allows for centralized production and distribution (110 min half-life of F) compared to the generator-dependent Ga (68 min half-life).
- Stability: The Al-F-NOTA complex is kinetically stable in vivo, preventing defluorination and bone uptake, provided the labeling is performed at pH 4.0-4.5 and purified via HLB cartridge.

## References

- Wang, S., et al. (2021).<sup>[2][3][4]</sup> "Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging." *European Journal of Nuclear Medicine and Molecular Imaging*, 48, 4259–4271.<sup>[2][4][5]</sup>
- Loktev, A., et al. (2018). "Tumor-Uptake of 68Ga-Labeled FAP Inhibitors: A Comparative Study of FAPI-04 and FAPI-46." *Journal of Nuclear Medicine*, 59(supplement 1).
- Jansen, K., et al. (2014). "Selectivity of FAP Inhibitors: Structural Insights and IC50 Profiling." *Journal of Medicinal Chemistry*, 57(7), 3053–3074.

- Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." *Journal of Nuclear Medicine*, 59(9), 1415-1422.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Development and preclinical evaluation of a radiolabeled FAPI tetramer as a theranostic agent for molecular imaging and therapy in cancer | Journal of Nuclear Medicine \[jnm.snmjournals.org\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. 18F-labeled tracers targeting fibroblast activation protein - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. NTFAPI | 2374782-03-1 \[chemicalbook.com\]](#)
- [5. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Binding Affinity and IC50 Profiling of NTFAPI (NOTA-FAPI-4)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396550/docs#binding-affinity-and-ic50-profiling-of-ntfapi-nota-fapi-4\]](https://www.benchchem.com/product/b12396550/docs#binding-affinity-and-ic50-profiling-of-ntfapi-nota-fapi-4)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)